molecular formula C16H13NO2S B15454152 Quinoline, 2-[(4-methylphenyl)sulfonyl]- CAS No. 62141-43-9

Quinoline, 2-[(4-methylphenyl)sulfonyl]-

Cat. No.: B15454152
CAS No.: 62141-43-9
M. Wt: 283.3 g/mol
InChI Key: ZXUSHFGOMPYEMH-UHFFFAOYSA-N
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Description

Quinoline, 2-[(4-methylphenyl)sulfonyl]- (CAS: 64789-03-3) is a sulfonylated quinoline derivative with the molecular formula C₁₇H₁₅NO₂S . Structurally, it features a quinoline core substituted at the 2-position by a 4-methylphenylsulfonyl group. The sulfonyl moiety imparts strong electron-withdrawing properties, while the 4-methylphenyl group contributes hydrophobicity.

Properties

CAS No.

62141-43-9

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonylquinoline

InChI

InChI=1S/C16H13NO2S/c1-12-6-9-14(10-7-12)20(18,19)16-11-8-13-4-2-3-5-15(13)17-16/h2-11H,1H3

InChI Key

ZXUSHFGOMPYEMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-(4-Methylsulfonylphenyl)quinoline Derivatives
  • Key Differences: The sulfonyl group is retained, but additional substitutions at positions 7 and 8 (e.g., imidazole) alter steric and electronic profiles.
2-(4-Fluorobenzylsulfanyl)quinoline Derivatives
  • Example: Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate . Key Differences: Sulfanyl (S–) replaces sulfonyl (SO₂–), reducing electron withdrawal. Fluorine and hydroxy groups introduce polarity. Impact: Lower metabolic stability but increased solubility compared to sulfonyl analogs .

Functional Group Variations

Sulfanyl vs. Sulfonyl Substituents
  • Example 1: 2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic acid (CAS: 477867-89-3) . Key Differences: Sulfanyl group at position 3 instead of sulfonyl at position 2; additional carboxyl group at position 3. Impact: Sulfanyl’s weaker electron withdrawal may reduce binding affinity to targets like kinases or nucleotidases compared to sulfonyl derivatives .
  • Example 2: 3-(4-Chlorophenyl)-2-[(2-methylphenyl)sulfanyl]quinoline (CAS: Not provided) . Key Differences: 2-Methylphenylsulfanyl at position 2 vs. 4-methylphenylsulfonyl.

Substituted Phenyl Groups

Chlorophenyl vs. Methylphenyl
  • Example: 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline (CAS: 477867-86-0) . Key Differences: Chlorine’s electronegativity vs. methyl’s hydrophobicity. Impact: Chlorophenyl derivatives may exhibit stronger antiproliferative activity due to enhanced electrophilicity, whereas methylphenyl improves membrane permeability .

Data Tables: Structural and Functional Comparisons

Table 1. Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents LogP* Biological Activity
Quinoline, 2-[(4-methylphenyl)sulfonyl]- C₁₇H₁₅NO₂S 297.37 4-MePh-SO₂- (C2) 3.2 Enzyme inhibition, Anticancer
2-(4-Methylsulfonylphenyl)quinoline C₁₆H₁₃NO₂S 283.34 4-MeSO₂-Ph- (C2) 2.8 Antifungal
2-(4-Fluorobenzylsulfanyl)quinoline C₁₇H₁₃FNO₂S 322.36 4-F-Bn-S- (C2), 6,7-F 2.5 Antibacterial

*Predicted using ChemDraw.

Q & A

Q. What are the optimal synthetic routes for 2-[(4-methylphenyl)sulfonyl]quinoline, and how do reaction conditions influence yield and purity?

The synthesis typically involves sulfonylation of a quinoline precursor. Key steps include:

  • Sulfonyl group introduction : Reacting 2-aminoquinoline with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–25°C .
  • Reagent optimization : Sodium borohydride or other reducing agents may stabilize intermediates. Polar aprotic solvents (e.g., DMF) enhance solubility and reaction rates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Yields range from 50–75%, depending on substituent steric effects .

Q. What spectroscopic techniques are most effective for characterizing 2-[(4-methylphenyl)sulfonyl]quinoline?

  • NMR : <sup>1</sup>H NMR reveals aromatic proton splitting patterns (e.g., quinoline H-3/H-4 as doublets at δ 8.2–8.5 ppm; sulfonyl-linked methyl group at δ 2.4 ppm). <sup>13</sup>C NMR confirms sulfonyl attachment (C-SO2 at ~140 ppm) .
  • X-ray crystallography : Resolves dihedral angles between the quinoline core and sulfonyl-phenyl group (e.g., 67.78° in related structures), critical for understanding steric interactions .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–H⋯O interactions) influencing crystal packing .

Q. What are the documented biological activities of sulfonamide-containing quinoline derivatives?

  • Antimicrobial : Sulfonyl groups enhance binding to bacterial dihydrofolate reductase (IC50 values: 1–10 µM) .
  • Anticancer : Derivatives inhibit topoisomerase II (e.g., IC50 = 2.5 µM in MCF-7 cells) via π-π stacking with DNA bases .
  • Structure-activity trends : Electron-withdrawing substituents (e.g., -NO2) on the phenyl ring increase potency but reduce solubility .

Advanced Research Questions

Q. How does the sulfonyl group influence electronic structure and reactivity in substitution reactions?

  • Electron-withdrawing effect : The -SO2- group deactivates the quinoline ring, directing electrophilic substitution to the 5- and 8-positions. DFT calculations show reduced electron density at H-3/H-4 (Mulliken charges: −0.12 e) .
  • Nucleophilic displacement : Sulfonyl oxygen lone pairs participate in resonance, making the sulfur atom susceptible to nucleophilic attack (e.g., by amines or thiols) in DMSO at 80°C .

Q. What computational methods predict binding affinity to biological targets?

  • Molecular docking : AutoDock Vina simulates interactions with kinase domains (e.g., EGFR). The sulfonyl group forms hydrogen bonds with Lys721 (binding energy: −9.2 kcal/mol) .
  • QSAR models : Hammett σ values of substituents correlate with IC50 (R<sup>2</sup> = 0.89) in anti-inflammatory assays .

Q. How do steric/electronic effects of the 4-methylphenyl group affect regioselectivity in electrophilic aromatic substitution (EAS)?

  • Steric hindrance : The 4-methyl group blocks EAS at the para position, favoring meta substitution on the phenyl ring.
  • Electronic effects : Methyl’s +I effect slightly activates the phenyl ring, but the sulfonyl group’s −M effect dominates, directing EAS to the quinoline core .

Methodological Recommendations

  • Synthetic optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 min at 100°C vs. 24 hrs conventional) .
  • Analytical validation : Pair HPLC (C18 column, acetonitrile/water) with HRMS for purity assessment (≥98%) .

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